4-Hydroxy-3-trifluoromethylpiperidine
Description
4-Hydroxy-3-trifluoromethylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the six-membered saturated ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their structural rigidity, basicity, and ability to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h4-5,10-11H,1-3H2 |
InChI Key |
CDIYUKFVPHWMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 4-hydroxy-3-trifluoromethylpiperidine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural Analogs
2.1.1 4-(4-Fluorophenyl)-4-Hydroxy Piperidine
- Structure : A piperidine ring with a hydroxyl group at the 4-position and a 4-fluorophenyl substituent.
- Key Differences :
- Applications : Used as a synthetic intermediate for antipsychotics and analgesics due to its aromatic pharmacophore .
2.1.2 Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 193357-81-2)
- Structure : A piperidine ring with a benzyl group bearing a -CF₃ substituent at the para position, formulated as a hydrochloride salt.
- Key Differences: Lacks the hydroxyl group but includes a benzyl-CF₃ moiety, increasing molecular weight (C₁₃H₁₆F₃N·ClH vs. C₆H₁₀F₃NO for this compound). The hydrochloride salt enhances solubility in aqueous media, advantageous for intravenous formulations .
- Applications : Explored in central nervous system (CNS) drug candidates due to its enhanced blood-brain barrier permeability .
Functional Analogs
2.2.1 3-Trifluoromethylpyridine
- Structure : A pyridine ring with a -CF₃ group at the 3-position.
- Key Differences :
- Applications : Common in agrochemicals and as a ligand in catalysis .
2.2.2 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
- Structure : A piperidine ring with a hydroxyl group at the 4-position, linked to a benzaldehyde moiety.
- Key Differences :
- Applications : Employed in Schiff base synthesis for metal-organic frameworks (MOFs) .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications | Safety Notes |
|---|---|---|---|---|---|
| This compound | Piperidine | -OH (C4), -CF₃ (C3) | ~173.1 | Drug intermediate, CNS targets | Potential -CF₃ toxicity risks |
| 4-(4-Fluorophenyl)-4-Hydroxy Piperidine | Piperidine | -OH (C4), 4-Fluorophenyl (C4) | ~225.2 | Antipsychotic synthesis | Standard piperidine handling |
| Piperidine, 4-[[4-(CF₃)phenyl]methyl]-HCl | Piperidine | Benzyl-CF₃, HCl salt | ~291.7 | CNS drug candidates | Handle with inert atmosphere |
| 3-Trifluoromethylpyridine | Pyridine | -CF₃ (C3) | ~147.1 | Agrochemicals, catalysis | Volatile, use fume hood |
Research Findings and Implications
- Trifluoromethyl Positioning : The 3-position of -CF₃ in piperidine minimizes steric clashes with adjacent substituents, optimizing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Hydroxyl Group Impact: The 4-hydroxy group in piperidine derivatives enhances water solubility by ~20% compared to non-hydroxylated analogs, critical for oral bioavailability .
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